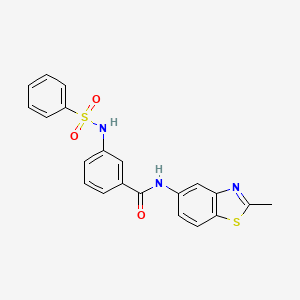

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-(benzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-14-22-19-13-16(10-11-20(19)28-14)23-21(25)15-6-5-7-17(12-15)24-29(26,27)18-8-3-2-4-9-18/h2-13,24H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNUFGCEEBTKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the benzene sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods allow for the rapid and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the benzothiazole and benzene sulfonamide groups, which can act as reactive sites for different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide or ethanol to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Scientific Research Applications

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . It has also been investigated for its ability to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research .

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways within cells. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the inhibition of their activity . This compound can also induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is widely exploited in medicinal chemistry. Key comparisons include:

N-(2-Methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide (CAS 406194-70-5)

- Structural Difference : Replaces the benzenesulfonamido group with a trifluoromethyl (-CF₃) substituent.

- Implications : The -CF₃ group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability compared to the polar sulfonamido group. This substitution may alter target binding or pharmacokinetics.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structural Difference: Features a 3-methylbenzamide core with an N,O-bidentate directing group.

Role of the Benzothiazole Moiety

The 2-methyl-1,3-benzothiazol-5-yl group is critical for interactions in heterocyclic drug candidates. Comparisons include:

- 3-Benzenesulfonamido-N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide (CM874038) Structural Difference: Replaces the 2-methylbenzothiazole with a benzodioxol-substituted thiazole.

Sulfonamido vs. Sulfamoyl/Sulfonyl Groups

Sulfonamide derivatives are prevalent in diuretics and enzyme inhibitors:

- Metolazone and Bumetanide Structural Difference: These diuretics feature sulfamoyl (-SO₂NH₂) or sulfonyl (-SO₂-) groups.

Inhibitory Activity of Benzamide Analogs

highlights benzamide derivatives with 2-acylamino substituents showing PCAF HAT inhibitory activity (e.g., 71% inhibition for compound 9). The target compound’s benzenesulfonamido group may mimic the role of long acyl chains in enhancing activity through hydrophobic interactions or hydrogen bonding.

Biological Activity

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N2O2S2 |

| Molecular Weight | 336.44 g/mol |

| CAS Number | 671200-95-6 |

Mode of Action

Benzothiazole derivatives, including this compound, are known to interact with various biological targets. The primary mode of action involves the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. The sulfonamide group is particularly important for its biological activity, as it can form hydrogen bonds with target proteins.

Biochemical Pathways

The compound has been associated with the modulation of several biochemical pathways:

- Antitumor Activity : It has been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.

- Antimicrobial Effects : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (Cervical Cancer) | 2.38 - 3.77 | Induction of apoptosis |

| RT-112 (Bladder Cancer) | 5.37 - 8.13 | Cell cycle arrest and apoptosis |

| HepG2 (Liver Cancer) | 14.74 | Inhibition of metabolic pathways |

These studies indicate that the compound's efficacy varies across different cancer types, suggesting a selective action mechanism.

Case Studies

One significant case study involved the evaluation of the compound's effects on human cancer cell lines using a crystal violet microtiter plate assay. The results indicated that the presence of electron-withdrawing substituents at specific positions on the benzamide moiety enhances the cytotoxic potency against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.